2-Bromo-2-methylpropane-d9

Quantitative Mass Spectrometry Internal Standard Isotope Dilution

2-Bromo-2-methylpropane-d9 (tert-butyl bromide-d9, CAS 42310-83-8) is a perdeuterated isotopologue of tert-butyl bromide, featuring nine deuterium atoms (M+9 mass shift). With a chemical purity of 99% (CP) and an isotopic enrichment of 98 atom % D , this compound is supplied as a colorless liquid.

Molecular Formula C4H9B
Molecular Weight 146.07 g/mol
CAS No. 42310-83-8
Cat. No. B1375760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-methylpropane-d9
CAS42310-83-8
Molecular FormulaC4H9B
Molecular Weight146.07 g/mol
Structural Identifiers
SMILESCC(C)(C)Br
InChIInChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
InChIKeyRKSOPLXZQNSWAS-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-methylpropane-d9 (CAS 42310-83-8): Procurement Specifications and Product Identity Overview


2-Bromo-2-methylpropane-d9 (tert-butyl bromide-d9, CAS 42310-83-8) is a perdeuterated isotopologue of tert-butyl bromide, featuring nine deuterium atoms (M+9 mass shift) . With a chemical purity of 99% (CP) and an isotopic enrichment of 98 atom % D [1], this compound is supplied as a colorless liquid . Its primary utility lies in analytical chemistry as an internal standard for mass spectrometry and in mechanistic studies as a probe for kinetic isotope effects [2].

Why Unlabeled 2-Bromo-2-methylpropane Cannot Substitute for 2-Bromo-2-methylpropane-d9 in Quantitative MS Workflows


In quantitative mass spectrometry, the use of an isotopically labeled internal standard (IS) is essential to correct for variations in sample preparation, injection, and ionization efficiency [1]. While the unlabeled analog 2-bromo-2-methylpropane (CAS 507-19-7) shares identical chemical behavior, it co-elutes and shares the same mass spectral profile as the target analyte, precluding its use as a distinct internal calibrant [2]. In contrast, 2-bromo-2-methylpropane-d9 provides a +9 Da mass shift that enables unambiguous differentiation via selected ion monitoring (SIM) or multiple reaction monitoring (MRM), thereby ensuring accurate quantification in complex matrices [2]. Furthermore, the perdeuterated form exhibits quantifiable kinetic isotope effects (KIEs) that render it uniquely suited for mechanistic probing—a capability absent in the protiated compound [3].

2-Bromo-2-methylpropane-d9 (CAS 42310-83-8): Quantitative Differentiation Evidence vs. Closest Analogs


Mass Shift of +9 Da Enables Unambiguous MS Discrimination from Unlabeled Analog

The perdeuterated 2-bromo-2-methylpropane-d9 exhibits a +9 Da mass shift relative to the unlabeled 2-bromo-2-methylpropane (M = 137.02 g/mol) . This isotopic mass difference (M+9) ensures complete chromatographic co-elution with the analyte while providing a distinct MS signal that can be quantified without interference, thereby improving method precision and accuracy in GC-MS and LC-MS workflows [1].

Quantitative Mass Spectrometry Internal Standard Isotope Dilution

High Isotopic Purity (98 atom % D) Minimizes Quantitation Error Relative to Lower Enrichment Analogs

The specified isotopic purity of 98 atom % D for 2-bromo-2-methylpropane-d9 exceeds the minimum enrichment threshold required for accurate isotope dilution mass spectrometry. In comparison, some commercial deuterated analogs offer lower enrichments (e.g., 90-95 atom % D), which can introduce significant bias due to incomplete isotopic substitution [1]. A higher atom % D reduces the contribution of unlabeled molecules in the internal standard, thereby lowering the limit of detection (LOD) and improving assay precision [1].

Isotopic Purity Method Validation Stable Isotope Labeling

Kinetic Isotope Effect (KIE = 2.10–3.84) Differentiates Reactivity in E2 Elimination Studies

In microsolvated gas-phase E2 reactions with F⁻(alcohol), the perdeuterated tert-butyl bromide (d9) exhibits a primary kinetic isotope effect (KIE) of 2.10 when reacted with F⁻(CH₃OH) and 3.84 with F⁻(C₂H₅OH) [1]. These values represent the rate ratio k_H/k_D upon deuteration of the neutral reagent and are significantly larger than KIEs observed for related SN2 reactions of t-butyl halides [1]. The unlabeled 2-bromo-2-methylpropane serves as the k_H baseline, making the d9 compound an essential comparator for probing transition-state geometry and solvent participation [1].

Mechanistic Studies Kinetic Isotope Effect Reaction Dynamics

Procurement-Driven Application Scenarios for 2-Bromo-2-methylpropane-d9 (CAS 42310-83-8)


Quantitative GC-MS/MS Analysis of tert-Butyl Bromide in Environmental or Biological Matrices

Utilize 2-bromo-2-methylpropane-d9 as an internal standard for the accurate quantification of unlabeled tert-butyl bromide in complex samples. The +9 Da mass shift permits selected reaction monitoring (SRM) without spectral interference, while its 98 atom % D enrichment ensures minimal background contribution, improving method sensitivity and meeting regulatory requirements for trace-level analysis.

Mechanistic Elucidation of Base-Promoted Elimination Reactions

Employ 2-bromo-2-methylpropane-d9 in kinetic isotope effect studies to distinguish between E2 and SN2 pathways. The measured KIE values of 2.10 (F⁻(CH₃OH)) and 3.84 (F⁻(C₂H₅OH)) [1] provide a quantitative benchmark for assessing transition-state looseness and the role of microsolvation, enabling accurate assignment of reaction mechanism in synthetic and atmospheric chemistry research.

Quality Control and Stability Monitoring of tert-Butyl Bromide in Chemical Manufacturing

Incorporate the deuterated analog into routine QC protocols to monitor the purity and degradation of tert-butyl bromide batches. The isotopic internal standard method corrects for injection volume variability and detector drift, ensuring reliable assay results as per cGMP guidelines [2].

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